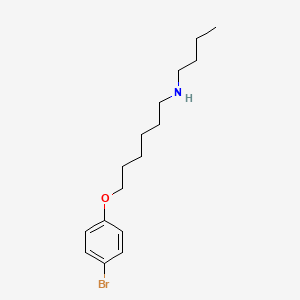

6-(4-bromophenoxy)-N-butylhexan-1-amine

Descripción

6-(4-Bromophenoxy)-N-butylhexan-1-amine is a brominated alkylamine derivative characterized by a hexan-1-amine backbone substituted with a butyl group at the terminal nitrogen and a 4-bromophenoxy moiety at the sixth carbon. Its molecular formula is C₁₆H₂₆BrNO, with a molecular weight of 336.29 g/mol (calculated).

Propiedades

IUPAC Name |

6-(4-bromophenoxy)-N-butylhexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BrNO/c1-2-3-12-18-13-6-4-5-7-14-19-16-10-8-15(17)9-11-16/h8-11,18H,2-7,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARXEBFLILLFNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCCCCOC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenoxy)-N-butylhexan-1-amine typically involves the following steps:

Preparation of 4-bromophenol: This can be achieved by brominating phenol using bromine in the presence of a solvent like carbon disulfide.

Formation of 6-(4-bromophenoxy)hexyl bromide: This intermediate is synthesized by reacting 4-bromophenol with 1,6-dibromohexane under basic conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

6-(4-bromophenoxy)-N-butylhexan-1-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and organoboron or organotin reagents.

Major Products

Nucleophilic Substitution: Formation of substituted phenoxy compounds.

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary amines.

Coupling Reactions: Formation of biaryl or diaryl compounds.

Aplicaciones Científicas De Investigación

6-(4-bromophenoxy)-N-butylhexan-1-amine has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 6-(4-bromophenoxy)-N-butylhexan-1-amine involves its interaction with specific molecular targets. The bromophenoxy group can engage in halogen bonding, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Halogen-Substituted Analogs

N-Butyl-6-(4-chlorophenoxy)hexan-1-amine

- Molecular Formula: C₁₆H₂₆ClNO

- Molecular Weight : 283.84 g/mol

- Key Differences :

- Implications : Chlorine’s smaller atomic radius and lower electronegativity may alter binding affinity in biological systems compared to bromine.

| Parameter | 6-(4-Bromophenoxy)-N-butylhexan-1-amine | N-Butyl-6-(4-chlorophenoxy)hexan-1-amine |

|---|---|---|

| Molecular Weight | 336.29 g/mol | 283.84 g/mol |

| Halogen | Br | Cl |

| LogP | ~5.2 (estimated) | 5.06 |

Substituent Variation: Alkyl vs. Aryl Groups

N-Butyl-6-(2,4-dimethylphenoxy)hexan-1-amine

- Molecular Formula: C₁₈H₃₁NO

- Key Differences :

- Implications : Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility.

Complex Heterocyclic Analogs

6-{[3-(4-Bromophenyl)-1,2-Benzisothiazol-6-yl]oxy}-N-methyl-N-prop-2-en-1-ylhexan-1-amine

- Molecular Formula : C₂₃H₂₇BrN₂OS

- Applications: Likely designed for targeted biological activity (e.g., enzyme inhibition) due to heterocyclic motifs .

Pharmacological Analogs

5-[(1S)-1-(4-Bromophenoxy)ethyl]-2H-tetrazole Derivatives

- Key Features : Tetrazole ring replaces the amine group, enhancing hydrogen-bonding capacity.

- Applications: Patent data highlight use as CLC-1 ion channel inhibitors for neuromuscular disorders, suggesting bromophenoxy groups play a role in channel binding .

Q & A

Advanced Research Question

- Molecular Docking : Use software like AutoDock Vina to predict binding to CNS receptors (e.g., serotonin or dopamine receptors), leveraging the bromophenoxy group’s hydrophobic interactions .

- In Vitro Assays :

- Radioligand Binding Assays : Test affinity for G-protein-coupled receptors (GPCRs) at varying concentrations (e.g., 1 nM–10 µM).

- Functional Assays : Measure cAMP levels or calcium flux in transfected HEK293 cells .

Data Interpretation : Compare results with structurally similar compounds (e.g., N-butyl-4-phenoxybutan-1-amine ) to identify SAR trends.

How can conflicting literature data on reaction yields be resolved?

Advanced Research Question

Discrepancies often arise from variations in solvent, base, or workup procedures. For example:

- Base Selection : NaH (strong base) may improve ether formation kinetics but risks side reactions vs. K₂CO₃ (milder, slower) .

- Workup Optimization : Extract unreacted 4-bromophenol with ethyl acetate (pH 7–8) to improve yield accuracy.

Case Study : A 2023 study reported 65% yield using NaH/DMF, while a 2024 protocol achieved 78% with K₂CO₃/THF and phase-transfer catalysis .

What are the stability profiles of 6-(4-bromophenoxy)-N-butylhexan-1-amine under varying storage conditions?

Advanced Research Question

- Degradation Pathways : Hydrolysis of the ether bond (acidic/basic conditions) or oxidation of the amine .

- Stability Studies :

How does the bromophenoxy moiety influence the compound's physicochemical properties?

Basic Research Question

- LogP Calculation : The bromine atom increases lipophilicity (predicted LogP ~3.5 vs. ~2.1 for non-brominated analogs), enhancing blood-brain barrier permeability .

- Solubility : Limited aqueous solubility (<0.1 mg/mL); use DMSO or PEG-400 for in vitro studies .

What computational methods are suitable for predicting the compound's pharmacokinetic (PK) parameters?

Advanced Research Question

- In Silico Tools :

- SwissADME : Predicts absorption (Caco-2 permeability: high), metabolism (CYP3A4 substrate), and excretion .

- MD Simulations : Model membrane permeation using CHARMM-GUI to assess cellular uptake kinetics .

How can the compound be functionalized for structure-activity relationship (SAR) studies?

Advanced Research Question

- Derivatization Strategies :

- Amine Modification : Replace butyl with cyclopropylmethyl to study steric effects.

- Phenoxy Substitution : Introduce electron-withdrawing groups (e.g., nitro) to modulate electronic effects .

- Synthetic Routes : Use Mitsunobu reaction for phenol coupling or reductive amination for amine diversification .

What safety precautions are critical when handling this compound?

Basic Research Question

- Toxicity : Potential irritant (amines and brominated aromatics); use PPE (gloves, goggles) and work in a fume hood .

- Waste Disposal : Neutralize with dilute HCl before disposal to deactivate the amine .

How can crystallography aid in structural confirmation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.